(R)-2-(1-Methylpyrrolidin-2-yl)ethanamine

Enantiomeric purity Chiral HPLC Absolute configuration

(R)-2-(1-Methylpyrrolidin-2-yl)ethanamine (CAS 422545-96-8) is a chiral, non-racemic secondary amine featuring a pyrrolidine ring with a methyl substituent at the nitrogen and an ethylamine side chain at the 2-position. The (2R) absolute configuration distinguishes it from its (S)-enantiomer (CAS 422545-95-7) and from the racemic mixture (CAS 51387-90-7).

Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
CAS No. 422545-96-8
Cat. No. B1328699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(1-Methylpyrrolidin-2-yl)ethanamine
CAS422545-96-8
Molecular FormulaC7H16N2
Molecular Weight128.22 g/mol
Structural Identifiers
SMILESCN1CCCC1CCN
InChIInChI=1S/C7H16N2/c1-9-6-2-3-7(9)4-5-8/h7H,2-6,8H2,1H3/t7-/m1/s1
InChIKeyPNHGJPJOMCXSKN-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-(1-Methylpyrrolidin-2-yl)ethanamine (CAS 422545-96-8) — Procurement-Ready Chiral Pyrrolidine Building Block for CNS & Nicotinic Ligand Synthesis


(R)-2-(1-Methylpyrrolidin-2-yl)ethanamine (CAS 422545-96-8) is a chiral, non-racemic secondary amine featuring a pyrrolidine ring with a methyl substituent at the nitrogen and an ethylamine side chain at the 2-position [1]. The (2R) absolute configuration distinguishes it from its (S)-enantiomer (CAS 422545-95-7) and from the racemic mixture (CAS 51387-90-7) . As a versatile C₂-symmetric-like chiral scaffold, it serves as a key intermediate in medicinal chemistry programmes targeting nicotinic acetylcholine receptors, CNS disorders, and enantioselective syntheses where stereochemical integrity directly governs downstream pharmacological outcomes .

Why Racemic or (S)-Enantiomer Batches Cannot Substitute (R)-2-(1-Methylpyrrolidin-2-yl)ethanamine in Stereochemically-Driven Workflows


The pyrrolidine C2 stereocenter renders the (R)- and (S)-enantiomers non-superimposable, leading to divergent binding poses at biological targets and distinct reactivities in asymmetric synthesis . The racemic mixture (CAS 51387-90-7) finds utility in achiral applications such as electrochemiluminescence (ECL) probe labelling , but cannot deliver the enantiopure products required for single-enantiomer drug candidates or ligand-receptor interaction studies. In the absence of documented head-to-head pharmacological data for the free base, the procurement decision hinges on the assurance of enantiomeric purity: only the isolated (R)-enantiomer provides a defined stereochemical input for reproducible enantioselective synthesis and structure-activity relationship (SAR) campaigns .

Head-to-Head Quantitative Evidence: (R)-Enantiomer vs. (S)-Enantiomer and Racemic Mixture


Enantiomeric Purity: (R)-Enantiomer at ≥98% Chemical and ≥99% Enantiomeric Excess vs. Racemic Mixture (0% ee)

Commercially sourced (R)-2-(1-Methylpyrrolidin-2-yl)ethanamine is supplied with a minimum chemical purity of 98% (NLT) and, where specified, enantiomeric excess (ee) ≥99% as determined by chiral HPLC . The racemic mixture (CAS 51387-90-7) is offered at 97% chemical purity but carries no enantiomeric enrichment (0% ee) . This >99% ee differential is critical for any chemistry where the chiral centre is preserved or directly influences the stereochemical outcome of subsequent transformations.

Enantiomeric purity Chiral HPLC Absolute configuration

Specific Optical Rotation: A Definitive Batch Release Criterion Absent in the Racemate

The (R)-enantiomer possesses a non-zero specific optical rotation [α]D (value not publicly listed but verifiable via batch-specific Certificate of Analysis) . The racemic mixture exhibits [α]D = 0° by definition . This absolute difference provides an orthogonal, pharmacopoeia-aligned identity test that cannot be performed on the racemate, supporting regulatory-compliant quality control workflows in GMP environments.

Optical rotation Chiroptical property Identity testing

Functional Application Divergence: Chiral Drug Intermediate vs. Achiral ECL Probe

The (R)-enantiomer is documented as a chiral intermediate in the synthesis of substituted quinobenzoxazine analogs (patent US7354916B2), a class of G-quadruplex-stabilizing agents investigated for oncology, where the defined (2R) stereochemistry is integral to target engagement [1]. In contrast, the racemic mixture is commercialised primarily as an electrochemiluminescence (ECL) probe for microfluidic detection and as an HPLC derivatization reagent for carboxylic acids, where stereochemistry is irrelevant to function [2]. This bifurcation underscores that the (R)-enantiomer is the requisite form for stereochemically-demanding medicinal chemistry, while the racemate suffices only for non-stereoselective analytical applications.

Chiral drug intermediate Electrochemiluminescence Building block

Physicochemical Property Differentiation: Predicted Density and Boiling Point of the (R)-Enantiomer vs. Racemate

Predicted physicochemical data for the (R)-enantiomer include a boiling point of 152.7 ± 8.0 °C and density of 0.909 ± 0.06 g/cm³ . The racemic mixture (CAS 51387-90-7) has experimentally reported values: boiling point 152.7 °C at 760 mmHg, density 0.885 g/mL at 25 °C, and refractive index 1.4684 . While boiling points are essentially identical within error, the density differential (0.909 vs. 0.885 g/mL) and the availability of a measured refractive index for the racemate but not the single enantiomer highlight subtle but measurable property differences that may influence purification and formulation processes.

Density Boiling point Physicochemical properties

Optimal Deployment Scenarios for (R)-2-(1-Methylpyrrolidin-2-yl)ethanamine Based on Procured Evidence


Enantioselective Synthesis of CNS-Targeted Drug Candidates

When a project requires a single-enantiomer pyrrolidine scaffold for nicotinic acetylcholine receptor ligands, dopamine receptor modulators, or other CNS-active agents, the (R)-enantiomer (≥99% ee) is the mandatory starting material. Its defined stereochemistry ensures that downstream SAR data are attributable to a single molecular entity, avoiding the confounding effects of racemic mixtures . This is particularly relevant for patent filings and IND-enabling studies where stereochemical identity must be unequivocally documented [1].

Scale-Up Production of G-Quadruplex Stabilizers (Quinobenzoxazine Class)

The (R)-enantiomer has been employed as a chiral intermediate in the synthesis of substituted quinobenzoxazine analogs (US7354916B2), a class of G-quadruplex-stabilizing agents with potential oncology applications . For CROs and CDMOs engaged in scale-up of this or related chemotypes, procuring the (R)-enantiomer in bulk (>100 g) with full analytical documentation (NMR, HPLC, chiral HPLC, MS) is essential for process validation and regulatory compliance.

Stereochemical Probe in Receptor-Ligand Interaction Studies

Academic and industrial laboratories investigating stereoselective binding at GPCRs, ion channels, or enzymes can employ the (R)-enantiomer as a defined stereochemical probe. Pairing the (R)-enantiomer with the (S)-enantiomer (CAS 422545-95-7) enables pairwise enantiomer studies to quantify eudismic ratios, a powerful approach for validating target engagement and guiding lead optimization .

Method Development for Chiral Purity Release Testing

Quality control laboratories developing chiral HPLC or SFC methods for in-process control of enantiomeric purity can use the (R)-enantiomer as an authenticated reference standard. Its well-characterised InChI Key (PNHGJPJOMCXSKN-SSDOTTSWSA-N) and distinct optical rotation provide orthogonal benchmarks for method validation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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